molecular formula C10H10O B135322 5,8-Dihydro-1-naphthol CAS No. 27673-48-9

5,8-Dihydro-1-naphthol

Cat. No. B135322
CAS RN: 27673-48-9
M. Wt: 146.19 g/mol
InChI Key: OAHLLHJOPUWLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydro-1-naphthol is a derivative of naphthol, which is a class of organic compounds structurally related to naphthalene. The compound is characterized by the presence of a hydroxyl group attached to the first carbon of the naphthalene ring system and the saturation of the 5,8-positions on the ring, indicating the reduction of the aromatic system at these positions. While the provided papers do not directly discuss 5,8-Dihydro-1-naphthol, they do provide insights into the chemistry of related naphthol compounds and naphthyridine derivatives, which can be useful in understanding the chemical behavior and applications of 5,8-Dihydro-1-naphthol.

Synthesis Analysis

The synthesis of related naphthol derivatives can be achieved through various methods. For instance, the paper titled "Regioselective and Chemoselective Reduction of Naphthols Using Hydrosilane in Methanol: Synthesis of the 5,6,7,8-Tetrahydronaphthol Core" describes a method for the catalytic synthesis of tetrahydronaphthols by the reduction of naphthols using hydrosilanes in methanol . This method is notable for its regioselectivity and chemoselectivity, which allows for the retention of functional phenol scaffolds while reducing the side aromatic hydrocarbons. Although this paper focuses on the synthesis of the 5,6,7,8-tetrahydronaphthol core, similar methodologies could potentially be adapted for the synthesis of 5,8-Dihydro-1-naphthol.

Molecular Structure Analysis

The molecular structure of naphthol derivatives is characterized by the presence of a hydroxyl group and the degree of saturation within the naphthalene ring system. In the context of 5,8-Dihydro-1-naphthol, the saturation at the 5,8-positions would result in a partially reduced aromatic system, which could influence the compound's electronic properties and reactivity. The paper on multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine provides insights into the molecular structure of naphthyridine derivatives, which, while not directly related to 5,8-Dihydro-1-naphthol, demonstrates the importance of substitution patterns on the naphthalene core for determining the material's properties .

Chemical Reactions Analysis

The chemical reactivity of naphthol derivatives can be influenced by the presence of functional groups and the degree of aromaticity. The first paper discusses the use of naphthalene-1,8-diylbis(diphenylmethylium) for oxidative coupling reactions . Although this does not directly pertain to 5,8-Dihydro-1-naphthol, it highlights the potential for naphthol derivatives to participate in electron-transfer and coupling reactions, which could be relevant for the synthesis and functionalization of 5,8-Dihydro-1-naphthol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,8-Dihydro-1-naphthol would be expected to include moderate solubility in organic solvents due to the presence of the hydroxyl group, and a lower degree of aromaticity compared to naphthalene due to the saturation at the 5,8-positions. The regioselective and chemoselective reduction method described in the second paper suggests that the compound could be synthesized with high selectivity and under mild conditions, which is advantageous for maintaining sensitive functionalities . The opto-electrical properties and quantum chemistry calculations discussed in the third paper for naphthyridine derivatives provide a framework for understanding how structural modifications can affect the electronic properties of naphthalene-based compounds .

Scientific Research Applications

Photo-Fries and Fries Reactions 5,8-Dihydro-1-naphthol is involved in photo-Fries and Fries reactions, particularly in the case of esters. This includes systematic studies on aliphatic, unsaturated, and aromatic esters of 5,8-dihydro-1-naphthol, exploring its reactivity and potential in synthetic organic chemistry (Sriraghavan & Ramakrishnan, 2003).

Iridium-Catalyzed Reactions 5,8-Dihydro-1-naphthol derivatives are used in iridium-catalyzed coupling reactions with internal alkynes. This process involves the cleavage of the C–H bond at the peri-position, signifying its role in the formation of complex organic molecules (Nishinaka et al., 2001).

Metabolic Studies This compound has been studied in the context of metabolic pathways, such as glucuronidation mechanisms in rats, emphasizing its importance in understanding the metabolism of various substances, including insecticides (Mehendale & Dorough, 1971).

Green Photochemistry In the realm of environmentally friendly chemistry, 5,8-Dihydro-1-naphthol has been utilized in dye-sensitized photooxygenations, highlighting its relevance in sustainable chemical practices (Suchard et al., 2006).

properties

IUPAC Name

5,8-dihydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLLHJOPUWLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182040
Record name 5,8-Dihydro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydro-1-naphthol

CAS RN

27673-48-9
Record name 5,8-Dihydro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27673-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dihydro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27673-48-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Dihydro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-dihydro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

108 g (0.75 mol) of α-naphthol are placed in a 4 liter reactor. The round-bottomed flask is cooled in a bath of solid carbon dioxide and alcohol, and about 1 liter of liquid ammonia is introduced, whilst stirring vigorously. When the naphthol has almost dissolved, 20.9 g of lithium wire are added in small pieces and the mixture is then stirred for 1/2 hour. 170 ml of ethyl alcohol are then poured in dropwise. The round-bottomed flask is then left to warm up and nitrogen is bubbled into the mixture in order to drive off the ammonia. The grey pasty residue is taken up in 1 liter of water and the mixture is extracted 3 times with 100 ml of ether. The aqueous phase is cooled and acidified with concentrated HC1 until the pH is acid. The brown oil which has appeared is extracted 3 times with ether and the ether fraction is washed 3 times with water before being dried over magnesium sulphate. After filtration and evaporation to dryness, the solid is taken up in ether and the mixture is dried over MgSO4 in the presence of charcoal. The mixture is filtered and the filtrate is evaporated to dryness. A yellow solid is obtained. After recrystallisation, a white solid is finally obtained. Melting point=73°-74.5° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.9 g
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.